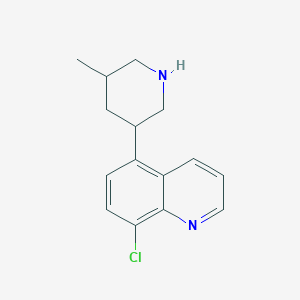
3-Hydroxy-1-methylpiperidine Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-methylpiperidine Hydrobromide is an organic compound with the molecular formula C6H14BrNO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is often used in pharmaceutical research and as an intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methylpiperidine Hydrobromide typically involves the reaction of 3-Hydroxy-1-methylpiperidine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The process involves:
- Dissolving 3-Hydroxy-1-methylpiperidine in a suitable solvent.
- Adding hydrobromic acid to the solution.
- Stirring the mixture at a specific temperature until the reaction is complete.
- Isolating the product by filtration or crystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1-methylpiperidine Hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various functionalized piperidine derivatives .
Aplicaciones Científicas De Investigación
3-Hydroxy-1-methylpiperidine Hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block for the development of pharmaceutical agents, including antitumor and antimicrobial drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1-methylpiperidine Hydrobromide involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring play crucial roles in its binding to enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-1-methylpiperidine: The parent compound without the hydrobromide salt.
1-Methylpiperidine: Lacks the hydroxyl group.
3-Hydroxypiperidine: Lacks the methyl group.
Uniqueness
3-Hydroxy-1-methylpiperidine Hydrobromide is unique due to the presence of both the hydroxyl and methyl groups, which confer specific chemical properties and reactivity. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications .
Propiedades
Fórmula molecular |
C6H14BrNO |
|---|---|
Peso molecular |
196.09 g/mol |
Nombre IUPAC |
1-methylpiperidin-3-ol;hydrobromide |
InChI |
InChI=1S/C6H13NO.BrH/c1-7-4-2-3-6(8)5-7;/h6,8H,2-5H2,1H3;1H |
Clave InChI |
OYOCKIJCPCRFBM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(C1)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol](/img/structure/B11714380.png)
![2,5-Dimethoxy-[1,4]dioxane](/img/structure/B11714390.png)



![2-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11714428.png)
![1-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine](/img/structure/B11714439.png)
![6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11714448.png)

![3-bromo-5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714452.png)



![3-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11714469.png)
